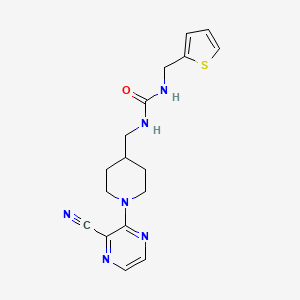
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK family of enzymes involved in various cellular processes, including immune responses, inflammation, and hematopoiesis.
作用機序
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea exerts its pharmacological effects by inhibiting the activity of JAK enzymes, particularly JAK3. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the development and function of immune cells. By inhibiting JAK3, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea reduces the production of pro-inflammatory cytokines and suppresses the immune response.
Biochemical and Physiological Effects:
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation, suppress the immune response, and inhibit the proliferation of immune cells. In clinical trials, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to improve the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
実験室実験の利点と制限
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several advantages for lab experiments. The compound is highly selective for JAK3 and has a long half-life, which makes it suitable for once-daily dosing. However, 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has some limitations, including its potential for off-target effects and the risk of infections due to its immunosuppressive effects.
将来の方向性
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has shown promising results in preclinical and clinical studies, and several future directions for research are possible. These include the investigation of the compound's efficacy in other autoimmune diseases, the development of more selective JAK inhibitors, and the combination of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea with other immunomodulatory agents to enhance its therapeutic effects. Additionally, further studies are needed to explore the long-term safety and efficacy of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea in different patient populations.
合成法
The synthesis of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves several steps, starting from the reaction of 3-cyanopyrazine-2-carboxylic acid with piperidine, followed by the protection of the resulting amine with a Boc group. The Boc-protected amine is then reacted with 4-chloromethyl-2-thiophenemethyl chloride to obtain the desired compound.
科学的研究の応用
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The compound has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the pathogenesis of these diseases.
特性
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c18-10-15-16(20-6-5-19-15)23-7-3-13(4-8-23)11-21-17(24)22-12-14-2-1-9-25-14/h1-2,5-6,9,13H,3-4,7-8,11-12H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIKFVYRGQNOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-acetyl-5-[3-(trifluoromethyl)phenyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2793596.png)
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2793597.png)
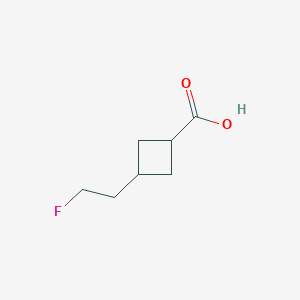

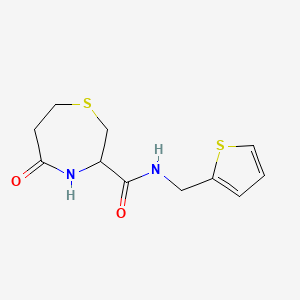
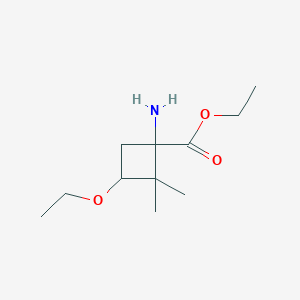
![6'-ethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2793608.png)

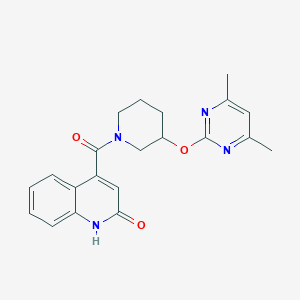
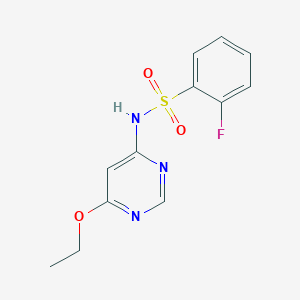
![N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2793613.png)
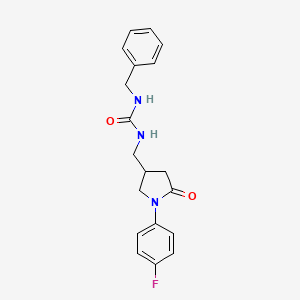
![tert-butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2793615.png)
![2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine](/img/structure/B2793616.png)